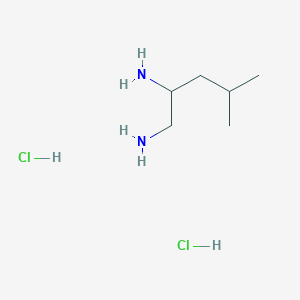
Dihydrochlorure de 1,2-diamino-4-méthylpentane
Vue d'ensemble
Description
1,2-Diamino-4-methylpentane dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. This compound is a derivative of pentane, featuring two amino groups and a methyl group, making it a versatile chemical in various applications. It is commonly used in scientific research and industrial processes due to its unique chemical properties.
Applications De Recherche Scientifique
1,2-Diamino-4-methylpentane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
Related compounds such as pt (ii) complex containing the 1r,2r enantiomer of trans-1,2-diamino-4-cyclohexene ligand have been shown to inhibit the viability of aggressive pancreatic adenocarcinoma cells .
Mode of Action
It’s structurally similar compound, pt (ii) complex containing the 1r,2r enantiomer of trans-1,2-diamino-4-cyclohexene ligand, has been shown to alter lipid metabolism in pancreatic adenocarcinoma cells . This suggests that 1,2-Diamino-4-methylpentane dihydrochloride might interact with its targets in a similar manner, leading to changes in cellular metabolism.
Biochemical Pathways
Related compounds have been shown to alter lipid metabolism in cancer cells . This suggests that 1,2-Diamino-4-methylpentane dihydrochloride might affect similar pathways, leading to downstream effects on cell viability and function.
Result of Action
Related compounds have been shown to inhibit the viability of aggressive pancreatic adenocarcinoma cells . This suggests that 1,2-Diamino-4-methylpentane dihydrochloride might have similar effects, potentially leading to decreased cancer cell viability and altered cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diamino-4-methylpentane dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-2-one with ammonia and hydrogen in the presence of a catalyst to form 1,2-diamino-4-methylpentane. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 1,2-diamino-4-methylpentane dihydrochloride typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diamino-4-methylpentane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride
- 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride
- 1,2-Diamino-4-cyclohexene dihydrochloride
Uniqueness
1,2-Diamino-4-methylpentane dihydrochloride is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to other similar compounds. Its methyl group and two amino groups offer unique steric and electronic properties, making it valuable in various chemical and biological applications.
Propriétés
IUPAC Name |
4-methylpentane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-5(2)3-6(8)4-7;;/h5-6H,3-4,7-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNAUBCSHFYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















